molecular formula C12H18ClNO2 B2905113 5-Amino-2-benzylpentanoic acid hydrochloride CAS No. 1790154-54-9

5-Amino-2-benzylpentanoic acid hydrochloride

Cat. No.: B2905113
CAS No.: 1790154-54-9
M. Wt: 243.73
InChI Key: WXXMPFVTCYEHBU-UHFFFAOYSA-N
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Description

5-Amino-2-benzylpentanoic acid hydrochloride is a versatile chemical compound extensively used in scientific research. Its applications range from drug discovery to organic synthesis, making it an indispensable tool for researchers seeking innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzylpentanoic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-benzylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted benzyl derivatives .

Scientific Research Applications

5-Amino-2-benzylpentanoic acid hydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-benzylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Amino-2-benzylpentanoic acid hydrochloride include:

  • 5-Amino-2-phenylpentanoic acid
  • 5-Amino-2-methylpentanoic acid
  • 5-Amino-2-ethylpentanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

5-amino-2-benzylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c13-8-4-7-11(12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXMPFVTCYEHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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